3-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)-2-(methylamino)propanoic acid

Description

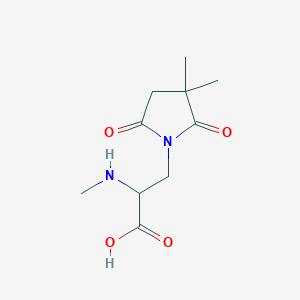

3-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)-2-(methylamino)propanoic acid (CAS: 1248931-47-6) is a synthetic organic compound featuring a pyrrolidine-2,5-dione core substituted with dimethyl and methylamino groups. Its molecular formula is C₁₀H₁₅N₂O₄, with a molecular weight of 200.19 g/mol and a purity of 98% . The pyrrolidinone ring system is a common motif in bioactive molecules, particularly in anticonvulsants and enzyme inhibitors.

Properties

Molecular Formula |

C10H16N2O4 |

|---|---|

Molecular Weight |

228.24 g/mol |

IUPAC Name |

3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)-2-(methylamino)propanoic acid |

InChI |

InChI=1S/C10H16N2O4/c1-10(2)4-7(13)12(9(10)16)5-6(11-3)8(14)15/h6,11H,4-5H2,1-3H3,(H,14,15) |

InChI Key |

XBPLLDIHULZXHN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=O)N(C1=O)CC(C(=O)O)NC)C |

Origin of Product |

United States |

Biological Activity

3-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)-2-(methylamino)propanoic acid, also known as 2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoic acid, is a synthetic compound with a unique pyrrolidine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anticonvulsant properties and influence on calcium channel modulation.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 214.22 g/mol. The structural representation highlights the presence of both an amino acid derivative and a dioxopyrrolidine framework, which contributes to its biological functionality.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁N O₄ |

| Molecular Weight | 214.22 g/mol |

| IUPAC Name | 2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoic acid |

| InChI Key | CRQUSJPUMBMFTN-UHFFFAOYSA-N |

Anticonvulsant Properties

Research has indicated that this compound exhibits significant anticonvulsant activity , primarily through the inhibition of calcium currents via Cav 1.2 (L-type) channels. This mechanism suggests potential therapeutic applications in treating epilepsy and other neurological disorders .

Case Study:

In a study investigating the anticonvulsant effects of various compounds on animal models, this compound demonstrated a notable reduction in seizure frequency compared to control groups. This finding supports its candidacy for further development as an anticonvulsant agent.

Modulation of Calcium Channels

The compound has been shown to influence calcium channel dynamics , which is crucial for neurotransmitter release and neuronal signaling. This modulation may affect various biological targets and pathways, making it valuable for biochemical assays .

The proposed mechanism involves the interaction with voltage-gated calcium channels, leading to altered neurotransmitter release dynamics. This interaction is critical for understanding the pharmacological profile of the compound and its potential side effects when developed into therapeutic agents.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Anticonvulsant Activity | Structural Features |

|---|---|---|

| 3,3-Dimethyl-2,5-dioxopyrrolidine | Moderate | Pyrrolidine ring |

| 2-Amino-4-methylthiazole | Low | Thiazole ring |

| (S)-Glutamic Acid | High | Amino acid structure |

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving standard organic reactions. The versatility in synthetic routes allows for the development of derivatives that may exhibit enhanced biological activities or reduced side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on modifications to the pyrrolidinone ring, amino acid backbone, or substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Structural and Functional Differences

Pyrrolidinone Substitutions: The target compound’s 3,3-dimethyl-pyrrolidinone group provides steric bulk compared to unsubstituted analogs like 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid (CAS: 5724-76-5). This substitution may reduce ring flexibility and enhance binding specificity .

Amino Acid Backbone Modifications: The methylamino group at the β-position of the propanoic acid distinguishes the target compound from cyclopropylamino derivatives (e.g., CAS: 1250431-08-3). The methylamino moiety may facilitate hydrogen bonding with biological targets, whereas cyclopropylamino groups could enhance metabolic resistance .

Biological Activity: Analogs such as 2-(2,5-dioxopyrrolidin-1-yl)propanoic acid derivatives () are used in anticonvulsant drug design, suggesting the target compound may share neurological applications. However, the dimethyl and methylamino groups could modulate potency or toxicity . Safety profiles differ: Unsubstituted pyrrolidinone derivatives (e.g., CAS: 5724-76-5) are associated with respiratory and dermal irritation, while the target compound’s hazards remain undocumented but likely require similar precautions .

Synthetic Utility: Compounds like 3-(1,3-dioxoisoindolin-2-yl)propanoic acid (CAS: 883-44-3) are used as linkers in antibody-drug conjugates (ADCs), whereas the target compound’s methylamino group may enable unique conjugation strategies or prodrug formulations .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)-2-(methylamino)propanoic acid, and how can reaction conditions be optimized?

- Methodology : The compound's synthesis typically involves multi-step organic reactions, including cyclization of pyrrolidinone derivatives and subsequent functionalization. For example, tert-butoxycarbonyl (Boc) protection strategies are often employed to stabilize intermediates during coupling reactions . Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) can be guided by Design of Experiments (DoE) principles to minimize side reactions and maximize yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use high-resolution techniques such as:

- NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm stereochemistry and substituent positions.

- Mass spectrometry (HRMS) for molecular weight validation.

- HPLC with chiral columns to assess enantiomeric purity, critical given the methylamino substituent’s stereogenic center .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Spill management : Neutralize with inert adsorbents (e.g., silica gel) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

- Methodology :

- Density Functional Theory (DFT) : Calculate transition states and activation energies for reactions like nucleophilic substitutions or cycloadditions.

- Molecular dynamics simulations : Study solvation effects on reaction pathways.

- Tools like Gaussian or ORCA can model interactions between the pyrrolidinone ring and methylamino group to predict regioselectivity .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Orthogonal assays : Validate enzyme inhibition or receptor-binding results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry).

- Metabolic stability studies : Use liver microsomes to assess discrepancies in half-life across studies .

Q. How can the stereochemical stability of the methylamino group be maintained during derivatization?

- Methodology :

- Chiral auxiliaries : Temporarily fix the stereocenter during reactions.

- Low-temperature kinetics : Suppress racemization in nucleophilic environments.

- Diastereomeric salt formation : Resolve enantiomers via crystallization with chiral acids like tartaric acid .

Q. What advanced techniques optimize the compound’s solubility for in vivo studies?

- Methodology :

- Co-solvent systems : Test PEG-400 or cyclodextrin-based formulations.

- pH adjustment : Exploit the carboxylic acid group’s ionization in buffered solutions (pH 7.4).

- Nanoparticle encapsulation : Use PLGA or liposomes to enhance bioavailability .

Q. How do steric effects from the 3,3-dimethyl group influence reaction mechanisms?

- Methodology :

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps.

- X-ray crystallography : Resolve spatial hindrance in transition states.

- Steric maps : Generate 3D models to visualize substituent crowding using software like PyMOL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.